5-Bromo-2-chloro-N-propylbenzamide
Overview
Description
5-Bromo-2-chloro-N-propylbenzamide is a chemical compound with the molecular formula C10H11BrClNO . It has an average mass of 276.557 Da and a monoisotopic mass of 274.971252 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a propylbenzamide group . The propylbenzamide group consists of a propyl (three-carbon) chain attached to a benzamide group, which is a carboxamide group (a carbonyl group attached to an amine) attached to a benzene ring .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 334.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.7±3.0 kJ/mol, a flash point of 156.1±25.1 °C, and an index of refraction of 1.560 . It has a molar refractivity of 61.7±0.3 cm3, a polar surface area of 29 Å2, a polarizability of 24.5±0.5 10-24 cm3, a surface tension of 42.1±3.0 dyne/cm, and a molar volume of 190.9±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization in Drug Discovery
5-Bromo-2-chloro-N-propylbenzamide has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives have been tested for biological activity, contributing to drug discovery, especially in the field of antagonist synthesis (H. Bi, 2015).
Photosynthesis Inhibition Studies
Research has explored the inhibitory effects of similar compounds on photosynthetic electron transport (PET). Studies on 5-Bromo-2-hydroxy-N-phenylbenzamides, which share a structural similarity to this compound, have shown significant PET inhibitory activity, thus providing insights into photosynthesis inhibition mechanisms (K. Kráľová et al., 2013).
Application in Cancer Research
Compounds related to this compound have been studied for their potential in inducing apoptosis in cancer cell lines. Derivatives such as N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide have shown promising results in reducing cancer cell proliferation and inducing apoptotic markers (A. Imramovský et al., 2013).
Antidiabetic Studies
Similar compounds have been synthesized and tested for antidiabetic activity. For example, studies involving the synthesis of glibenclamide analogs, which include structural elements similar to this compound, have contributed to understanding the glucose and lipid-lowering activities in diabetic rats (A. Ahmadi et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, 5-Bromo-2-chloro-N-isopropylbenzamide, indicates that it should be stored sealed in a dry room at normal temperature . The safety information includes pictograms GHS07 and the signal word “Warning”. The hazard statements are H302-H315-H319-H335 and the precautionary statements are P261-P305+P351+P338 .
Properties
IUPAC Name |
5-bromo-2-chloro-N-propylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHBJMZOHKLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675174 | |
Record name | 5-Bromo-2-chloro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892018-30-3 | |
Record name | 5-Bromo-2-chloro-N-propylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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